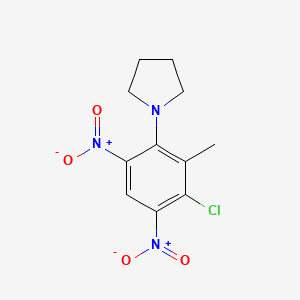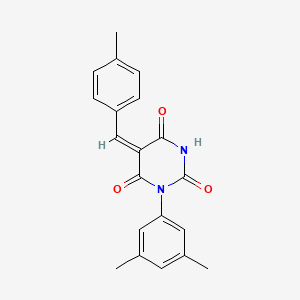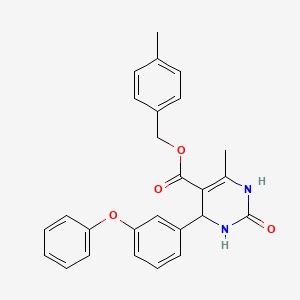![molecular formula C23H21NO3S B11682566 ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)
ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(4-metilfenil)-2-{[(2E)-3-fenilprop-2-enoyl]amino}tiofeno-3-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la clase de derivados del tiofeno. Los derivados del tiofeno son conocidos por sus diversas aplicaciones en química medicinal, ciencia de materiales y síntesis orgánica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 4-(4-metilfenil)-2-{[(2E)-3-fenilprop-2-enoyl]amino}tiofeno-3-carboxilato de etilo típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Tiofeno: El anillo de tiofeno se puede sintetizar a través de una reacción de ciclización que involucra un precursor adecuado, como el 2-bromo-3-feniltiofeno.
Introducción del Grupo Carboxilato: El grupo carboxilato se introduce mediante esterificación utilizando alcohol etílico y un derivado de ácido carboxílico.
Unión de los Grupos Arilo: Los grupos arilo (4-metilfenil y fenilprop-2-enoyl) se unen a través de reacciones de acoplamiento, a menudo facilitadas por reacciones de acoplamiento cruzado catalizadas por paladio.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-(4-metilfenil)-2-{[(2E)-3-fenilprop-2-enoyl]amino}tiofeno-3-carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Halogenación utilizando bromo en presencia de un catalizador.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
El 4-(4-metilfenil)-2-{[(2E)-3-fenilprop-2-enoyl]amino}tiofeno-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para el desarrollo de nuevos compuestos.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y células fotovoltaicas.
Mecanismo De Acción
El mecanismo de acción del 4-(4-metilfenil)-2-{[(2E)-3-fenilprop-2-enoyl]amino}tiofeno-3-carboxilato de etilo involucra su interacción con objetivos moleculares específicos y vías. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación de células cancerosas, lo que lleva a efectos anticancerígenos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
El 4-(4-metilfenil)-2-{[(2E)-3-fenilprop-2-enoyl]amino}tiofeno-3-carboxilato de etilo se puede comparar con otros derivados del tiofeno, como:
Tiofeno-2-carboxilato: Un derivado del tiofeno más simple con menos grupos funcionales.
4-Metiltiofeno-3-carboxilato: Estructura similar pero carece del grupo fenilprop-2-enoyl.
Derivados del feniltiofeno: Compuestos con grupos fenilo unidos al anillo de tiofeno.
La singularidad del 4-(4-metilfenil)-2-{[(2E)-3-fenilprop-2-enoyl]amino}tiofeno-3-carboxilato de etilo radica en su combinación específica de grupos funcionales, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C23H21NO3S |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
ethyl 4-(4-methylphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21NO3S/c1-3-27-23(26)21-19(18-12-9-16(2)10-13-18)15-28-22(21)24-20(25)14-11-17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,24,25)/b14-11+ |
Clave InChI |
UGVCLGAFTAQAQK-SDNWHVSQSA-N |
SMILES isomérico |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C=C/C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)
![3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11682497.png)



![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682513.png)

![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682524.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11682550.png)
![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)


